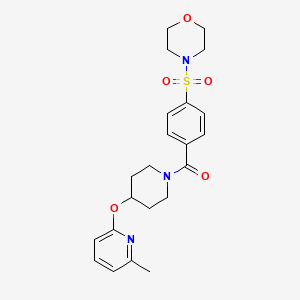
3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tramadol hydrochloride, a compound with a similar structure, is a centrally acting synthetic analgesic in an extended-release formulation . The chemical name is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride .
Molecular Structure Analysis
The molecular structure of related compounds like tramadol hydrochloride and 3-Methoxyphenethylamine have been elucidated using techniques like single-crystal X-ray diffraction and spectroscopic analysis .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine hydrochloride” are not available, related compounds like tramadol hydrochloride and pinacol boronic esters have been studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like 4-Methoxyphenol and 3-Methoxymethcathinone have been studied .
Applications De Recherche Scientifique
Corrosion Inhibition
The 1,3,4-thiadiazole derivatives, such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, have been studied for their potential as corrosion inhibitors. In research conducted by Attou et al. (2020), the derivative was found effective in inhibiting mild steel corrosion in a hydrochloric acid medium, achieving up to 98% protection. The compound's adsorption behavior was explored using thermodynamic data, XPS analysis, and computational studies, indicating its practical applications in corrosion protection (Attou et al., 2020).
Antimicrobial Properties
The synthesis of formazans from Mannich bases of thiadiazole derivatives, including those similar to 3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine, has been explored for antimicrobial applications. A study by Sah et al. (2014) demonstrated that these compounds exhibit moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah et al., 2014).
Antiproliferative and Antimicrobial Activities
The structural analysis of Schiff bases derived from 1,3,4-thiadiazole compounds has shown promising biological properties. A study by Gür et al. (2020) indicated that certain derivatives exhibit DNA protective abilities, strong antimicrobial activity, and cytotoxicity against cancer cell lines. This suggests their potential utility in chemotherapy and as anti-bacterial agents (Gür et al., 2020).
Ultrasound Mediated Synthesis for Anticancer Applications
The use of ultrasound-mediated synthesis techniques to create thiadiazole derivatives for anticancer applications has been explored. Tiwari et al. (2016) reported the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, showing significant in-vitro anticancer activities against various human tumor cell lines (Tiwari et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS.ClH/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8;/h2-5H,1H3,(H2,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQBDONHZBBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NSC(=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)

![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)
![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)
![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2927847.png)
![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2927848.png)


![6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927853.png)
![1-[(2,5-Difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/no-structure.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2927856.png)

![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)
